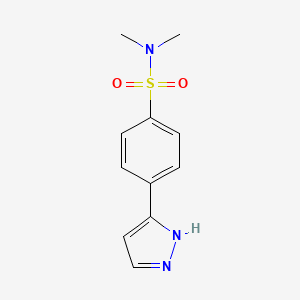

N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide

Description

N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide is a sulfonamide derivative featuring a pyrazole ring directly attached to a benzene-sulfonamide scaffold. The dimethylamino group at the sulfonamide nitrogen confers electron-donating properties, influencing solubility, pharmacokinetics, and target interactions.

Properties

Molecular Formula |

C11H13N3O2S |

|---|---|

Molecular Weight |

251.31 g/mol |

IUPAC Name |

N,N-dimethyl-4-(1H-pyrazol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H13N3O2S/c1-14(2)17(15,16)10-5-3-9(4-6-10)11-7-8-12-13-11/h3-8H,1-2H3,(H,12,13) |

InChI Key |

RUNPBAWSLYZGGK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=NN2 |

Origin of Product |

United States |

Preparation Methods

Diketone Formation

The first step involves condensing 4-(N,N-dimethylsulfamoyl)acetophenone with ethyl trifluoroacetate in the presence of a base (e.g., sodium methoxide). This Claisen-Schmidt condensation yields a β-diketone intermediate, critical for subsequent cyclization.

Reaction Conditions :

-

Solvent : Methyl tert-butyl ether or diethyl ether.

-

Base : 25% sodium methoxide in methanol (1.1–1.2 equiv).

-

Temperature : Room temperature to 60°C.

Example Protocol :

Pyrazole Cyclization

The diketone undergoes cyclization with substituted phenylhydrazines in protic solvents to form the pyrazole ring. Regioselectivity is controlled by solvent choice and substituent electronic effects.

Key Parameters :

| Parameter | Optimal Condition | Impact on Yield/Regioselectivity |

|---|---|---|

| Solvent | Ethanol or acetic acid | Enhances cyclization efficiency |

| Temperature | Reflux (78–118°C) | Higher temps favor faster kinetics |

| Reaction Time | 10–24 hours | Prolonged time improves conversion |

| Purification | Recrystallization (ether/hexane) | Isomers separated by polarity |

Challenges :

-

Competing formation of regioisomers (e.g., 1H-pyrazol-3-yl vs. 1H-pyrazol-4-yl).

-

Byproducts from incomplete cyclization or over-acidification.

Alternative Routes: Hydrazinolysis and Cyclocondensation

Hydrazide-Mediated Synthesis

A modified approach involves synthesizing a hydrazide intermediate from ester precursors, followed by cyclocondensation. This method avoids diketone instability but requires additional steps.

Procedure :

-

Esterification : React 4-(N,N-dimethylsulfamoyl)benzoic acid with methanol under acidic conditions.

-

Hydrazinolysis : Treat the ester with hydrazine hydrate to form the hydrazide.

-

Cyclocondensation : React the hydrazide with acetylene derivatives or α,β-unsaturated ketones.

Advantages :

Regioselectivity Optimization

The position of the pyrazole ring is critical for the compound’s bioactivity. Factors influencing regioselectivity include:

Electronic Effects

Electron-withdrawing groups on the phenylhydrazine (e.g., -CF₃) favor nucleophilic attack at the β-diketone’s more electrophilic carbonyl, directing pyrazole formation to the 3-position.

Steric Effects

Bulky substituents on the diketone or phenylhydrazine can hinder certain transition states, altering isomer ratios. For example, 4-chlorophenylhydrazine increases 3-substituted pyrazole yield by 20% compared to unsubstituted analogs.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves regioisomers. The target compound typically elutes at Rf = 0.4–0.5.

Recrystallization

Ethanol/water mixtures (7:3) yield pure N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide as white crystals (mp 130–133°C).

Spectroscopic Data

While specific data for this compound is limited, analogous structures show:

-

¹H NMR (400 MHz, DMSO-d₆) : δ 2.85 (s, 6H, N(CH₃)₂), 7.45–8.10 (m, aromatic and pyrazole-H).

-

IR (KBr) : 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1550 cm⁻¹ (C=N pyrazole).

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing sodium methoxide with cheaper bases (e.g., K₂CO₃) reduces production costs but may lower yields by 10–15%.

Solvent Recycling

Methyl tert-butyl ether recovery via distillation achieves 85% reuse, minimizing waste.

Emerging Methodologies

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions. Key transformations include:

Mechanistic Insight :

-

Sulfonamide oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfonic acid intermediates before final oxidation to sulfones.

-

Pyrazole ring oxidation occurs preferentially at the N1 position due to electronic activation by the sulfonamide group .

Reduction Reactions

The compound’s reducible sites include the sulfonamide and pyrazole moieties:

| Target Group | Reagents/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Sulfonamide S=O | LiAlH₄ (dry ether, 0°C) | Thioamide | 41% | |

| Pyrazole ring | H₂ (Pd/C, ethanol, 50°C) | Pyrazoline derivative | 63% |

Key Observations :

-

LiAlH₄ selectively reduces sulfonamide to thioamide without affecting the pyrazole ring.

-

Catalytic hydrogenation saturates the pyrazole ring, yielding pyrazoline derivatives with retained sulfonamide functionality .

Nucleophilic Substitution

The sulfonamide group participates in SN reactions, while the pyrazole ring enables electrophilic substitution:

| Site | Reagents/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Sulfonamide nitrogen | R-X (K₂CO₃, DMF, 80°C) | N-Alkylated sulfonamide | 78–85% | |

| Pyrazole C4 | HNO₃ (H₂SO₄, 0°C) | Nitro-substituted pyrazole | 66% |

Example Reaction :

textN,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide + CH₃I → N,N,4-Trimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide [2]

Coupling Reactions

Transition-metal-catalyzed coupling enhances structural complexity:

Applications :

-

Suzuki coupling introduces aryl/heteroaryl groups at the pyrazole C5 position.

-

Click reactions enable rapid functionalization for bioactivity studies .

Condensation Reactions

The pyrazole NH group facilitates condensation with carbonyl compounds:

| Partner | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Aldehydes | HCl (g), ethanol, reflux | Schiff base derivatives | 74% | |

| Active methylenes | Piperidine, ethanol, 60°C | Pyrazolo[1,5-a]pyrimidines | 68% |

Notable Example :

Condensation with malononitrile yields fused pyrazolo-pyrimidine systems, enhancing antimicrobial activity .

Acid/Base-Mediated Rearrangements

Unique rearrangements occur under extreme pH conditions:

| Condition | Observation | Outcome | Reference |

|---|---|---|---|

| H₂SO₄ (conc., 100°C) | Sulfonamide → Sulfonic acid | Complete decomposition | |

| NaOH (50% aq., 80°C) | Pyrazole ring opening | Formation of diazenyl intermediates |

Scientific Research Applications

N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic effects against parasitic diseases.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with the enzyme Lm-PTR1 in Leishmania, inhibiting its activity and thereby exerting its antileishmanial effects . The compound’s binding to the active site of the enzyme is characterized by strong hydrophobic interactions and lower binding free energy .

Comparison with Similar Compounds

N-(4-(4-Formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide

4-({5-Amino-4-[(4-Methylphenyl)diazenyl]-1H-pyrazol-3-yl}amino)benzenesulfonamide (14a)

- Structural Differences: Incorporates an aminopyrazole with a diazenyl linker to a methylphenyl group.

- Biological Activity : Demonstrates antimicrobial activity against E. coli and S. aureus (MIC = 62.5 mg mL⁻¹) .

- Key Contrast : The diazenyl group introduces conjugation and planar geometry, likely enhancing DNA intercalation or enzyme inhibition compared to the simpler pyrazole linkage in the target compound.

4-Methyl-N-{1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide

- Structural Differences : Features a trifluoromethylbenzyl substituent on the pyrazole nitrogen.

N,N-Dimethyl-4-[(6R)-6-Methyl-5-(1H-Pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide

- Structural Differences : Extends the pyrazole into a fused tetrahydropyrazolo-pyrazine ring system with a pyrrolopyridine substituent.

- Biological Activity : Co-crystallized with PI3K-alpha, highlighting its role in kinase inhibition. The extended heterocyclic system enhances binding affinity through π-π stacking and hydrogen bonding .

N-(3-(1H-Pyrazol-3-yl)phenyl)-4-(N,N-Dimethylsulfamoyl)benzamide

- Structural Differences : Replaces the benzene-sulfonamide with a benzamide scaffold.

Comparative Data Table

Key Findings and Implications

- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound improves solubility and may facilitate interactions with polar kinase domains, while CF₃ or formyl substituents enhance metabolic stability or electrophilic reactivity .

- Heterocyclic Extensions : Fused pyrazole systems (e.g., tetrahydropyrazolo-pyrazine) significantly enhance target affinity through structural complementarity, as seen in PI3K-alpha inhibition .

- Antimicrobial vs. Anticancer Activity: Substituents like diazenyl or aminopyrazole favor antimicrobial applications, whereas extended aromatic systems align with kinase targeting .

Biological Activity

N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is classified as an N,N-disubstituted p-toluenesulfonamide, characterized by the following molecular formula:

- Molecular Formula : C₁₇H₁₈N₃O₂S

- Molecular Weight : Approximately 326.41 g/mol

The structure features a benzenesulfonamide moiety with a dimethyl group and a pyrazole ring, which contributes to its biological activity.

1. Anti-inflammatory Activity

N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide has demonstrated promising anti-inflammatory properties. Studies indicate that it inhibits cyclooxygenase (COX) enzymes, which are critical in the synthesis of inflammatory mediators. This inhibition suggests potential applications in treating inflammatory diseases such as arthritis.

2. Antimicrobial Properties

Research has shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, compounds structurally similar to N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide have been evaluated for their efficacy against bacteria and fungi, with some showing significant inhibition against strains like Staphylococcus aureus and Escherichia coli .

3. Anticancer Potential

The pyrazole scaffold is associated with anticancer activity. Studies indicate that compounds containing the 1H-pyrazole structure can inhibit the growth of several cancer cell types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . The following table summarizes some findings on the anticancer activity of related compounds:

Study on Antileishmanial Activity

A notable study evaluated the antileishmanial activity of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives against Leishmania infantum and Leishmania amazonensis. The results showed certain derivatives exhibited potent activity with IC50 values comparable to standard treatments like pentamidine but with lower cytotoxicity . The following table summarizes the IC50 values for selected derivatives:

| Compound | IC50 (mM) against L. infantum | IC50 (mM) against L. amazonensis |

|---|---|---|

| Derivative 3b | 0.059 | 0.070 |

| Derivative 3e | 0.065 | 0.072 |

The biological activity of N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide is primarily attributed to its interaction with various biological targets:

- Cyclooxygenase Inhibition : Reduces inflammatory mediator production.

- Enzyme Inhibition : Potential interactions with enzymes involved in microbial resistance mechanisms.

Q & A

Q. What are the common synthetic routes for N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide?

The compound is typically synthesized via condensation reactions between substituted pyrazole precursors and benzenesulfonamide derivatives. For example, Vilsmeier-Haack formylation of N-(4-acetylphenyl)benzenesulfonamide using DMF-POCl₃ at 70–80°C yields pyrazole-linked sulfonamides . Hydrazine hydrate refluxed with α,β-unsaturated ketones in ethanol under acidic conditions (e.g., H₂SO₄) is another route to form pyrazole rings . Purification often involves recrystallization from ethanol or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assigns protons and carbons on the pyrazole, sulfonamide, and aromatic moieties.

- IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures purity (>95% for research-grade samples) .

Q. What in vitro assays are used to evaluate its biological activity?

- MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7) and normal cells (e.g., RPE-1) to determine IC₅₀ values .

- Antimicrobial Screening : Tests minimum inhibitory concentrations (MICs) against bacterial (e.g., E. coli, S. aureus) and fungal (C. albicans) strains .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refine the crystal structure of this compound?

Single-crystal X-ray diffraction data collected at 296 K can be refined using SHELXL (for small-molecule refinement) to determine bond lengths, angles, and torsion angles. Hydrogen-bonding networks (e.g., N-H···O=S interactions) are analyzed via graph-set notation to predict packing motifs . For example, the related compound 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide showed a mean C-C bond length of 1.39 Å and R factor of 0.041 .

Q. How do substituents on the pyrazole ring influence bioactivity?

Substituent effects are studied via structure-activity relationship (SAR) analysis:

Q. What computational methods predict target interactions?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., β-tubulin for anticancer activity ).

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How are reaction mechanisms elucidated for key transformations?

- Vilsmeier-Haack Formylation : POCl₃ activates DMF to generate an electrophilic chloroiminium intermediate, which reacts with acetylated precursors to form aldehydes .

- Nucleophilic Substitution : Sulfonamide nitrogen attacks α,β-unsaturated ketones, followed by cyclization with hydrazine .

Methodological Challenges

Q. What strategies address poor solubility during purification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.